molecular formula C4H4ClF3O B1317544 4,4,4-Trifluorobutanoyl chloride CAS No. 406-91-7

4,4,4-Trifluorobutanoyl chloride

Cat. No. B1317544
CAS RN: 406-91-7
M. Wt: 160.52 g/mol
InChI Key: MEWIPRPYWOTKFX-UHFFFAOYSA-N
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Patent
US05817880

Procedure details

To a mixture of 131 g of 4,4,4-trifluorobutyric acid and 1 liter of pentane, 101 ml of oxalyl chloride and 0.1 ml of dimethylformamide were added, and the mixture was heated at reflux for 3 hours. The reaction solution was distilled at normal pressure to give 112 g of 4,4,4-trifluorobutyryl chloride (b.p. 103° C., 760 mmHg) (yield: 76%).
Quantity
131 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
101 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:9])([F:8])[CH2:3][CH2:4][C:5](O)=[O:6].CCCCC.C(Cl)(=O)C([Cl:18])=O>CN(C)C=O>[F:1][C:2]([F:9])([F:8])[CH2:3][CH2:4][C:5]([Cl:18])=[O:6]

Inputs

Step One
Name
Quantity
131 g
Type
reactant
Smiles
FC(CCC(=O)O)(F)F
Name
Quantity
1 L
Type
reactant
Smiles
CCCCC
Name
Quantity
101 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0.1 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
The reaction solution was distilled at normal pressure

Outcomes

Product
Name
Type
product
Smiles
FC(CCC(=O)Cl)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 112 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.